Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound features a fused ring system combining pyrazole and pyridine, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazole or pyridine rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of anti-tubercular agents and other therapeutic drugs.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity . Additionally, its structural features allow it to participate in various signaling pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of pyridine.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, used in the synthesis of bioactive molecules.
Pyrazolo[3,4-d]pyrimidine: This compound is explored for its anticancer properties and ability to inhibit specific kinases.
Uniqueness
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound in both research and industrial applications.
Biological Activity
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitubercular agent. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antitubercular Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine-3-carboximidamide exhibit significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mtb.
Key Findings
- In Vitro Potency : Compounds derived from pyrazolo[1,5-a]pyridine-3-carboximidamide have shown minimum inhibitory concentration (MIC) values in the nanomolar range against the H37Rv strain of Mtb. For instance, one derivative demonstrated an MIC of 0.006 μg/mL against H37Rv and between 0.003 to 0.014 μg/mL against multidrug-resistant strains .
- Animal Models : In vivo studies using autoluminescent H37Ra-infected mouse models indicated that certain derivatives significantly reduced bacterial burden, suggesting their potential as lead compounds for further development .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyridine derivatives can be attributed to specific structural features that enhance their interaction with biological targets.
Important Structural Features
- Side Chains : The introduction of various aryl and heteroaryl side chains has been shown to improve the potency and selectivity of these compounds against Mtb. For example, diaryl side chains were linked to enhanced antitubercular activity .
- Functional Groups : Modifications at the 3-position of the pyrazolo ring have been crucial in optimizing the biological activity. Compounds with electron-withdrawing groups generally exhibited better activity profiles .
The precise mechanism by which pyrazolo[1,5-a]pyridine-3-carboximidamide exerts its antitubercular effects remains an area of active investigation. However, it is believed that these compounds may inhibit specific enzymes critical for bacterial survival or interfere with metabolic pathways within Mtb.
Other Biological Activities
Beyond their antitubercular properties, pyrazolo[1,5-a]pyridine derivatives have been explored for additional pharmacological activities:
Table 1: Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyridine derivatives in clinical settings. One notable study involved a derivative that not only inhibited Mtb growth but also displayed low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic window for further development .
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H |
InChI Key |
AIQQZDHIEFHJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=N)N.Cl |
Origin of Product |
United States |
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